3-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Overview
Description
3-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is a synthetic compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial and antioxidant properties, as well as its interactions with various biological targets.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
Property | Value |
---|---|
Molecular Formula | C13H23N2O3 |
Molecular Weight | 241.33 g/mol |
IUPAC Name | This compound |
CAS Number | 2098109-64-7 |
Antimicrobial Activity
Preliminary studies indicate that compounds structurally similar to this compound exhibit antimicrobial properties . For instance, similar spirocyclic compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis.
Antioxidant Properties
Research indicates that compounds with similar structural features possess antioxidant activity , which is crucial for neutralizing free radicals and preventing oxidative stress in biological systems. The presence of the ethoxymethyl group may enhance its ability to scavenge free radicals, contributing to its potential therapeutic applications in conditions related to oxidative damage.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets , including:
- Enzymes : The compound may act as an inhibitor of enzymes involved in metabolic pathways, potentially affecting the growth and survival of pathogens.
- Receptors : It could interact with neurotransmitter receptors, suggesting possible applications in neurology and psychiatry.
Study on Antimicrobial Efficacy
A study conducted on similar spirocyclic compounds demonstrated significant inhibition of bacterial growth at concentrations ranging from 25 to 100 μM. The tested compounds were evaluated using the disc diffusion method against Gram-positive and Gram-negative bacteria, showing zones of inhibition that correlated with their structural features.
Study on Antioxidant Activity
In vitro assays measuring DPPH radical scavenging activity revealed that compounds analogous to this compound exhibited strong antioxidant effects, with IC50 values comparable to established antioxidants like ascorbic acid.
Properties
IUPAC Name |
3-amino-1-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-9-11-8-15(12(16)4-7-14)10-13(11)5-3-6-13/h11H,2-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRPTYYGKPVOPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCC2)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.